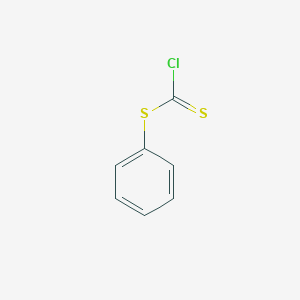

Phenyl chlorodithioformate

Overview

Description

Phenyl chlorodithioformate is an organosulfur compound with the chemical formula C6H5SClO2. It is a colorless liquid with a pungent odor and can be used as a reagent in organic synthesis. This compound is also known as phenyl thiocyanate and can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the synthesis of peptide hormones, such as oxytocin and vasopressin.

Scientific Research Applications

Solvolysis Studies

Phenyl chlorodithioformate has been studied in the context of solvolysis. Kevill, Koyoshi, and D’Souza (2007) found that it exhibits specific rates of solvolysis in various solvents. This research is valuable for understanding the solvolytic reactions of chlorodithioformates and their derivatives (Kevill, Koyoshi, & D’Souza, 2007).

Influence on Solvolytic Reactions

This compound's influence on the solvolytic reactions of various esters was explored by D’Souza and Kevill (2014). Their study revealed the differences in reaction pathways depending on the substitution of sulfur for oxygen in chloroformate esters (D’Souza & Kevill, 2014).

Reactions with Grignard Reagents

Larsson and Lawesson (1975) investigated the reaction of ethyl and this compound with Grignard reagents. They found that these reactions yield substituted thioketones, providing insights into the reactivity of chlorodithioformates with organomagnesium compounds (Larsson & Lawesson, 1975).

Synthesis of Dithiocarbamates

Norberto et al. (2005) focused on the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates using this compound. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of dithiocarbamates (Norberto et al., 2005).

Kinetic Studies

Castro, Gazitúa, and Santos (2009) performed a kinetic study on the reactions of aryl chlorodithioformates with pyridines and secondary alicyclic amines. Their work offers valuable insights into the reaction mechanisms and kinetics of chlorodithioformates (Castro, Gazitúa, & Santos, 2009).

Safety and Hazards

Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .

Future Directions

Mechanism of Action

Target of Action

Phenyl chlorodithioformate is primarily used in the synthesis of other chemical compounds. Its primary targets are often organic molecules that contain unprotected hydroxyl groups . These molecules can react with this compound to form new compounds with different properties .

Mode of Action

This compound interacts with its targets through a process known as esterification . In this process, an alcohol (the hydroxyl-containing molecule) reacts with this compound to produce a new compound and a molecule of water . This reaction is facilitated by the presence of a catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific molecules it is reacting with. It is known to be involved in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . These compounds can have various applications in different biochemical pathways.

Pharmacokinetics

Like all chemicals, these properties would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the conditions under which it is stored and used .

Result of Action

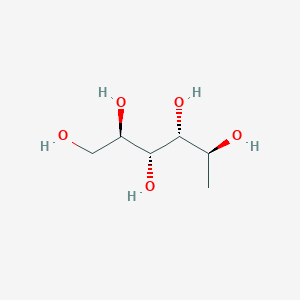

The result of this compound’s action is the formation of new compounds. For example, it can react with partially protected disaccharides to produce carbohydrate xanthates that contain an O-[(arylthio)thiocarbonyl] group . These new compounds can have a variety of properties and potential applications, depending on their specific structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction it catalyzes is sensitive to the presence of water, as water is a product of the reaction . Therefore, the reaction must be carried out under anhydrous (water-free) conditions . Additionally, the reaction is typically carried out at elevated temperatures . The compound should be stored under inert gas at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Phenyl chlorodithioformate plays a significant role in biochemical reactions, particularly in the synthesis of phenyl arylsulfonyl-alkyl-dithiocarbamates and S-phenyl O-(4-nitrophenyl)dithiocarbonate . It interacts with various enzymes and proteins, facilitating the formation of these compounds. The nature of these interactions involves the formation of covalent bonds between this compound and the target molecules, leading to the desired chemical transformations.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, as well as alterations in the activity of various signaling pathways. The solvolysis reaction of this compound has been studied, providing insights into its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be sensitive to moisture and should be stored under inert gas conditions to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can participate in the synthesis and degradation of other chemical compounds, thereby playing a role in the overall metabolic network within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its location .

Properties

IUPAC Name |

phenyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIHCWFFNGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343845 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16911-89-0 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Chlorodithioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

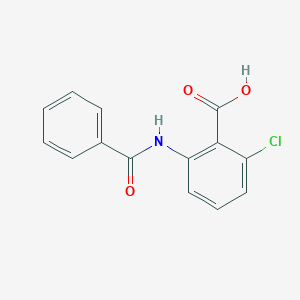

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)